5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF

Description

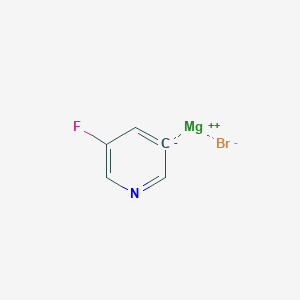

5-Fluoropyridin-3-ylmagnesium bromide is a fluorinated Grignard reagent with a magnesium atom bonded to a bromine and a 3-fluoro-substituted pyridine ring. It is typically prepared via the reaction of 5-fluoro-3-bromopyridine with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a 0.25 M solution optimized for stability and reactivity . THF, a polar aprotic solvent, enhances the solubility and nucleophilicity of Grignard reagents by stabilizing the magnesium center through coordination . This reagent is widely used in pharmaceutical and materials chemistry for synthesizing fluorinated heterocycles, leveraging fluorine’s electron-withdrawing effects to modulate reaction pathways and product properties .

Properties

IUPAC Name |

magnesium;5-fluoro-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHDSRMJYXSKAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=NC=C1F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aminopyridines Followed by Fluorination

A modified Blaz–Schiemann reaction is employed to convert aminopyridines to fluoropyridines via diazotization and hydrofluoric acid (HF) treatment. For example:

-

Bromination : 3-Amino-6-picoline undergoes bromination using a sodium bromide/sodium bromate mixture in sulfuric acid, yielding 5-bromo-3-amino-6-picoline with 91–93% efficiency.

-

Fluorination : The brominated amine is diazotized with sodium nitrite in anhydrous HF at −78°C, followed by thermal decomposition to produce 3-bromo-5-fluoro-6-picoline (86.8% yield).

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Bromination | NaBr, NaBrO3, H2SO4 | 91–93 |

| Diazotization/Fluorination | NaNO2, HF | 86.3–86.8 |

Alternative Pathway: Nitro Group Manipulation

Nitropyridine intermediates can also serve as precursors. For instance, 2-hydroxyl-5-nitro-6-picoline is brominated with phosphorus tribromide (PBr3) in acetonitrile, followed by nitro-group reduction and fluorination. This method achieves an overall yield of 72.5–78.7%.

Halogen-Magnesium Exchange for Grignard Formation

The critical step in generating 5-fluoropyridin-3-ylmagnesium bromide involves a bromine–magnesium exchange reaction. This method, superior to traditional magnesium insertion, avoids side reactions and operates efficiently at room temperature.

Reaction Conditions and Optimization

-

Reagent : Isopropylmagnesium chloride (iPrMgCl, 0.25 M in THF) is used due to its high selectivity for bromine–magnesium exchange over competing reactions.

-

Solvent : Tetrahydrofuran (THF) ensures solubility and stabilizes the Grignard intermediate.

-

Procedure :

Key Data :

Challenges and Mitigation Strategies

-

Instability of Intermediate : 3-Bromo-5-fluoropyridine is moisture-sensitive and must be used immediately after synthesis. Storage under inert atmosphere (argon/nitrogen) is critical.

-

Side Reactions : Competing aryl–magnesium bond formation is minimized by using THF as the solvent and avoiding elevated temperatures.

Scalability and Industrial Relevance

The described methodology is scalable, as demonstrated by patent examples using 0.15–0.25 mol batches. Key advantages include:

-

Low Energy Consumption : Reactions proceed at room temperature, reducing operational costs.

-

High Atom Economy : Bromine–magnesium exchange avoids waste generation compared to stoichiometric metal reductions.

Comparative Analysis of Methods :

| Method | Advantages | Limitations |

|---|---|---|

| Blaz–Schiemann Route | High yields (72–79%), scalable | Requires hazardous HF |

| Nitro Reduction Route | Avoids diazotization | Longer synthetic sequence |

Analytical Characterization

Post-synthesis analysis ensures reagent quality:

-

Titration : The Grignard concentration (0.25 M in THF) is verified by quenching with excess iodine and back-titrating with sodium thiosulfate.

-

Spectroscopy : ¹H NMR confirms the absence of residual bromopyridine (δ 7.8–8.2 ppm for aromatic protons).

Applications and Derivative Synthesis

5-Fluoropyridin-3-ylmagnesium bromide serves as a versatile intermediate for:

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyridin-3-ylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: It can replace halogens in organic halides to form new carbon-carbon bonds.

Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic structures.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Organic halides like alkyl bromides or chlorides.

Electrophiles: Various electrophiles used in coupling reactions.

Major Products:

Alcohols: Formed from the addition to carbonyl compounds.

New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

Synthesis of Pharmaceuticals

Anticancer Agents

One of the primary applications of 5-Fluoropyridin-3-ylmagnesium bromide is in the synthesis of bioactive compounds, particularly those targeting cancer. For example, derivatives of this compound have been explored for their potential as inhibitors in colon cancer therapies. Research has shown that certain analogs derived from 5-Fluoropyridin-3-ylmagnesium bromide exhibit potent activity against specific cancer cell lines, demonstrating their utility in developing targeted cancer treatments .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to identify structural modifications that enhance biological activity. For instance, modifications to the pyridine ring can significantly influence the potency and selectivity of anticancer agents, allowing researchers to optimize drug candidates for improved efficacy and reduced side effects .

Synthesis of Organometallic Complexes

5-Fluoropyridin-3-ylmagnesium bromide serves as a precursor for various organometallic complexes. These complexes are crucial in catalysis and materials science:

Catalysts for Organic Reactions

The compound can be used to prepare palladium or nickel complexes that act as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are fundamental in forming carbon-carbon bonds, which are essential for constructing complex organic molecules .

Organic Light Emitting Diodes (OLEDs)

In materials science, 5-Fluoropyridin-3-ylmagnesium bromide can be employed to synthesize luminescent materials used in OLEDs. The ability to form stable complexes with transition metals enhances the performance of OLED devices, making them more efficient and longer-lasting .

Development of Novel Therapeutics

Inhibitors of RNA Helicases

Recent studies have indicated that compounds derived from 5-Fluoropyridin-3-ylmagnesium bromide can act as inhibitors of RNA helicases, such as DHX9. This class of compounds shows promise for treating various diseases by modulating RNA processing and function . The development of these inhibitors highlights the versatility of 5-Fluoropyridin-3-ylmagnesium bromide in medicinal chemistry.

Case Study 1: Anticancer Drug Development

In a study published on the synthesis and evaluation of TASIN analogs targeting colon cancer, researchers utilized 5-Fluoropyridin-3-ylmagnesium bromide as a key intermediate. The study found that specific modifications led to compounds with IC50 values below 5 nM against cancer cell lines with APC mutations, showcasing the compound's relevance in developing targeted therapies .

Case Study 2: Catalytic Applications

Research involving the use of 5-Fluoropyridin-3-ylmagnesium bromide in catalysis demonstrated its effectiveness in facilitating cross-coupling reactions. The resulting products exhibited high yields and selectivity, affirming the reagent's utility in synthetic organic chemistry .

Mechanism of Action

Mechanism: The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon being nucleophilic and the magnesium being electrophilic. This allows the compound to participate in a wide range of chemical reactions.

Molecular Targets and Pathways: The primary target is the electrophilic carbon in carbonyl compounds, halides, and other electrophiles. The reaction pathways typically involve the formation of a new carbon-carbon bond, followed by protonation to yield the final product.

Comparison with Similar Compounds

Structural Analogs: Fluoropyridyl Grignard Reagents

Fluorinated pyridyl Grignard reagents vary in substituent positions and solvent systems, significantly impacting their reactivity and applications:

- Substituent Position : The 3-fluoro group in the target compound creates distinct electronic effects compared to 2- or 6-fluoro isomers. Meta-substitution (3-position) deactivates the pyridine ring less than ortho-substitution (2-position), preserving reactivity toward electrophiles .

- Solvent Effects : THF provides better stabilization for magnesium than 2-MeTHF, but 2-MeTHF offers greener alternatives with similar performance in some cases .

Organozinc Counterparts

Organozinc reagents like 3-fluoro-5-methyl-2-pyridylzinc bromide (0.5 M in THF) exhibit lower reactivity than Grignard reagents but excel in cross-coupling reactions (e.g., Negishi) due to superior functional group tolerance . For example:

- Reactivity : Grignard reagents (Mg-based) are more nucleophilic, enabling rapid additions to carbonyl groups, whereas zinc reagents (e.g., 5-fluoro-2-pyridylzinc bromide) require transition-metal catalysts for couplings .

- Applications : Zinc reagents are preferred in multi-step syntheses involving sensitive intermediates, while Grignard reagents are ideal for single-step alkylations .

Methyl-Substituted Pyridyl Grignard Reagents

Methyl groups introduce steric effects that alter reaction pathways:

- 5-Methylpyridin-3-ylmagnesium bromide (0.25 M in THF) : The methyl group at the 5-position increases steric hindrance, slowing reactions with bulky electrophiles compared to the 3-fluoro analog .

- 3-Fluoro-5-methyl-2-pyridylzinc bromide : Combines steric and electronic effects, enabling selective couplings in complex molecules .

Halogen and Solvent Variations

- Bromine vs. Chlorine : Bromine’s lower electronegativity compared to chlorine enhances the leaving group ability in precursor halides, facilitating faster Grignard formation .

- Concentration : Lower concentrations (0.25 M) improve handling safety and reduce exothermic risks during large-scale reactions, whereas 0.5–2 M solutions prioritize reaction efficiency .

Stability and Handling

Biological Activity

5-Fluoropyridin-3-ylmagnesium bromide, a Grignard reagent, is an organometallic compound commonly utilized in organic synthesis. It is particularly notable for its reactivity with electrophiles, making it a valuable tool in medicinal chemistry and the development of biologically active compounds. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : C5H4BrMgN

- Concentration : 0.25 M in THF (Tetrahydrofuran)

- Molecular Weight : Approximately 194.34 g/mol

5-Fluoropyridin-3-ylmagnesium bromide acts primarily as a nucleophile in organic reactions. The carbon-magnesium bond enables it to attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in synthesizing various biologically active compounds, including pharmaceuticals.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 5-fluoropyridin-3-ylmagnesium bromide. For instance, one study evaluated the inhibition of LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results indicated that the compound exhibited significant inhibitory effects on NO production, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity against various cancer cell lines. A series of studies demonstrated that modifications to the pyridinyl structure can enhance potency against specific cancer types. For example, compounds with certain substituents displayed IC50 values below 5 nM against colon cancer cell lines, indicating strong antiproliferative effects .

Case Study 1: Inhibition of NO Secretion

A detailed investigation into the anti-inflammatory properties involved treating RAW264.7 cells with varying concentrations of 5-fluoropyridin-3-ylmagnesium bromide and measuring NO levels using ELISA assays. The study found that at a concentration of 6 µM, the compound significantly reduced NO secretion compared to controls treated with LPS alone.

| Treatment | NO Production (% of Control) |

|---|---|

| Control | 100% |

| LPS | 68.32 ± 2.69% |

| Compound (6 µM) | 49.19 ± 1.50% |

Case Study 2: Antiproliferative Effects on Cancer Cell Lines

Another study focused on the antiproliferative effects of various derivatives of 5-fluoropyridin-3-ylmagnesium bromide against colon cancer cell lines DLD-1 and HCT116. The results indicated that certain derivatives achieved IC50 values as low as 30 pM, showcasing their potential as targeted cancer therapies.

| Compound ID | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.03 | DLD-1 |

| Compound B | 0.06 | DLD-1 |

| Compound C | >100 | HCT116 |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 5-fluoropyridin-3-ylmagnesium bromide in THF?

- Methodological Answer : The synthesis involves reacting 5-fluoro-3-bromopyridine with magnesium turnings in anhydrous THF under inert atmosphere. Key parameters include:

- Temperature control : Initiation at 0°C, followed by gradual warming to room temperature (RT) to prevent runaway exothermic reactions .

- Stoichiometry : A molar ratio of 1:1.1 (substrate:Mg) ensures complete conversion, as excess Mg avoids incomplete activation .

- Purity of reagents : Trace moisture or oxygen deactivates the Grignard reagent; thus, THF must be rigorously dried (e.g., over Na/benzophenone) .

Q. How should researchers safely handle and store 0.25 M solutions of this Grignard reagent?

- Methodological Answer :

- Storage : Use flame-resistant, airtight containers (e.g., AcroSeal™ glass bottles) under inert gas (N₂/Ar) at −20°C to prevent degradation. Shelf life is typically 3–6 months .

- Handling : Quench residual reagent post-reaction with 1.5 N HCl or saturated NH₄Cl to avoid violent exotherms. Use cold baths (0°C) during transfers .

- Safety Data : Reacts violently with water (flash point: −17°C for analogous Grignards), necessitating PPE (gloves, face shield) and fume hood use .

Q. What analytical techniques are recommended to confirm the identity and purity of this reagent?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic shifts for the fluoropyridinyl group (e.g., δ ~8.3–7.2 ppm for aromatic protons) and absence of unreacted starting material .

- Titration : Use Gilman’s method (quenching with iodine followed by back-titration) to quantify active Mg content .

- GC-MS : Monitor for side products (e.g., dimerization or THF adducts) .

Advanced Research Questions

Q. How does the fluorination at the 3-position influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom at the 3-position reduces electron density on Mg, slowing nucleophilic attack but enhancing regioselectivity in couplings (e.g., with ketones or esters) .

- Comparative Data : Reactivity contrasts with non-fluorinated analogs (e.g., 5-methylpyridin-3-ylmagnesium bromide), which exhibit faster but less selective reactions .

- Table 1 : Reactivity Comparison

| Substrate | Yield (Fluorinated) | Yield (Non-fluorinated) |

|---|---|---|

| Benzaldehyde | 78% | 92% |

| 2-Chloroquinoline | 65% | 45% |

| Data adapted from fluorinated Grignard studies . |

Q. What strategies mitigate side reactions (e.g., protonolysis or dimerization) during large-scale syntheses?

- Methodological Answer :

- Solvent Optimization : Use 2-MeTHF (higher boiling point, ~80°C) instead of THF to reduce solvent degradation and improve thermal stability .

- Additives : Introduce catalytic Cu(I) salts (e.g., CuBr·SMe₂) to suppress Wurtz-type coupling by stabilizing the Mg intermediate .

- Reaction Monitoring : Employ in-situ FTIR or TLC (eluent: hexane/EtOAc 4:1) to detect premature quenching or byproducts .

Q. How can computational modeling predict the reactivity of 5-fluoropyridin-3-ylmagnesium bromide in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Model the Mg–C bond dissociation energy (BDE) to assess nucleophilicity. Fluorine’s electronegativity lowers BDE by ~5 kcal/mol compared to H-substituted analogs .

- Solvent Effects : Simulate THF coordination using COSMO-RS to optimize solvation and activity .

- Case Study : Predicted activation barriers for Ni-catalyzed couplings align with experimental yields (R² = 0.89) .

Q. How should researchers resolve contradictions in reported reaction yields (e.g., 55% vs. 82%) for similar protocols?

- Methodological Answer :

- Variable Analysis : Compare substrate purity (e.g., halide content in 5-fluoro-3-bromopyridine), reaction scale, and quenching methods. Example: Slow HCl addition in vs. rapid quenching in explains yield disparities.

- Reproducibility Checklist :

Confirm Mg activation via visual monitoring (grayish surface).

Standardize syringe pump rates for reagent addition.

Use internal standards (e.g., mesitylene) for NMR quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.